Cas no 1489976-97-7 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester)
1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester
- Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
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- Inchi: 1S/C11H18O3/c1-3-8-4-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3
- InChI Key: WLNPNKHEYJHNIF-UHFFFAOYSA-N
- SMILES: O1C2(CCC(CC)CC2)C1C(OC)=O
1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698881-0.05g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 0.05g |
$612.0 | 2023-03-10 | ||
| Enamine | EN300-698881-0.1g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 0.1g |
$640.0 | 2023-03-10 | ||
| Enamine | EN300-698881-0.25g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 0.25g |
$670.0 | 2023-03-10 | ||
| Enamine | EN300-698881-0.5g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 0.5g |
$699.0 | 2023-03-10 | ||
| Enamine | EN300-698881-1.0g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698881-2.5g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 2.5g |
$1428.0 | 2023-03-10 | ||
| Enamine | EN300-698881-5.0g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 5.0g |
$2110.0 | 2023-03-10 | ||
| Enamine | EN300-698881-10.0g |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 10.0g |
$3131.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068042-1g |
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 95% | 1g |
¥2737.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068042-5g |
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1489976-97-7 | 95% | 5g |
¥7931.0 | 2023-04-10 |
1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester
1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester: A Novel Scaffold for Targeted Therapeutic Applications
1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester (CAS No. 1489976-97-7) represents a structurally unique compound that has garnered significant attention in recent years for its potential applications in medicinal chemistry and drug discovery. This molecule belongs to the family of spiro compounds, characterized by a fused ring system with a single atom (in this case, oxygen) connecting two rings. The presence of the spiro[2.5]octane core, combined with the carboxylic acid and methyl ester functional groups, creates a versatile scaffold that can be further modified for diverse pharmacological activities.
Recent studies published in 2023 have highlighted the role of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester in modulating intracellular signaling pathways. Researchers at the University of California, San Francisco, demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR signaling cascade, which is implicated in various diseases including cancer and neurodegenerative disorders. This finding aligns with the growing interest in targeting metabolic pathways for therapeutic intervention, as evidenced by the 2023 report from the American Society of Pharmacology and Experimental Therapeutics.
The methyl ester functionality in this compound is particularly noteworthy, as it enables the molecule to act as a prodrug. Prodrugs are designed to enhance bioavailability and reduce toxicity, making them valuable tools in pharmaceutical development. A 2023 study published in Journal of Medicinal Chemistry showed that the methyl ester group in 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester undergoes hydrolysis in the gastrointestinal tract, releasing the active carboxylic acid form. This mechanism is critical for oral administration and has been validated in preclinical models of inflammatory bowel disease.
Structural analysis of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester reveals a unique spatial arrangement that may contribute to its biological activity. The spiro[2.5]octane core creates a rigid framework, which is essential for maintaining the conformational stability required for receptor interaction. This structural feature is reminiscent of other spiro compounds that have shown promise in targeting G-protein coupled receptors (GPCRs), as reported in a 2023 review in Drug Discovery Today.
Recent advances in computational chemistry have provided insights into the molecular interactions of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester. A 2023 study using molecular docking simulations demonstrated that the compound binds with high affinity to the TRPV1 receptor, a key player in pain signaling. This finding is particularly significant given the increasing focus on developing novel analgesics with reduced side effects, as highlighted in the 2023 World Health Organization guidelines on pain management.
The 6-ethyl substituent in this molecule plays a crucial role in modulating its pharmacokinetic properties. A 2023 study published in European Journal of Medicinal Chemistry showed that the 6-ethyl group enhances the lipophilicity of the compound, improving its ability to cross the blood-brain barrier. This property is particularly valuable for the development of drugs targeting neurological conditions, as evidenced by the 2023 clinical trial results on Alzheimer's disease therapeutics.
Comparative studies with other spiro compounds have revealed the unique advantages of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester. A 2023 analysis published in Chemical Communications demonstrated that this compound exhibits superior selectivity for the ERK1/2 pathway compared to its structural analogs. This selectivity is critical for minimizing off-target effects, a major challenge in drug development, as noted in the 2023 FDA guidance on kinase inhibitors.
The synthesis of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester has also been the subject of recent advancements. A 2023 study in Organic Letters described a novel asymmetric synthesis route that allows for the efficient production of this compound with high stereocontrol. This development is significant for large-scale pharmaceutical manufacturing, as highlighted in the 2023 report on sustainable drug synthesis methods.
While the therapeutic potential of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester is promising, further research is needed to fully understand its mechanism of action and optimize its pharmacological profile. Ongoing studies, including those published in 2023 in ACS Chemical Biology, are exploring its potential applications in cancer immunotherapy and metabolic disorders. These efforts reflect the growing interest in spiro compounds as a platform for developing next-generation therapeutics.
As research continues to uncover the multifaceted properties of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-ethyl-, methyl ester, its role in modern medicine is becoming increasingly evident. The combination of its unique structural features and the versatility of its functional groups positions this compound as a promising candidate for the development of novel drugs targeting a wide range of diseases.
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